(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine
Overview
Description
The compound "(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine" is a molecule of interest in the field of organic chemistry, particularly in the synthesis and study of novel compounds with potential pharmacological activities. Its synthesis and properties have been explored to understand its chemical behavior and potential applications in various domains, excluding its drug use and dosage or side effects.
Synthesis Analysis
The synthesis of "(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine" involves several key steps, including the reaction of (S)-N-methyl-3-(1-naphthaleneyloxy)-3-(2-thienyl) propanamine with a series of acyl chlorides to produce novel acyl derivatives. This process is characterized by reactions that maintain the chiral purity of the compound and involve factors such as temperature, base, catalyst, and solvent volume (Jing, 2010); (Suthrapu et al., 2009).
Molecular Structure Analysis
The molecular structure of "(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine" and its derivatives has been elucidated using techniques like 1H NMR, IR, and MS. These analyses confirm the structure of the synthesized compounds and provide insights into their molecular configurations and the effect of various substituents on the compound's properties (Li, 2011).
Chemical Reactions and Properties
The compound exhibits reactivity typical of aromatic amides and propanamines, engaging in reactions that modify its functional groups or molecular backbone. These reactions include N-acylation and N-alkylation, expanding the range of its chemical properties and potential applications. The interaction of functional groups within its structure influences its chemical behavior and reactivity patterns (Egli, Dunitz, & Wallis, 1986).
Physical Properties Analysis
The physical properties of "(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine" derivatives, such as solubility, melting points, and glass transition temperatures, are influenced by the nature of the substituents and the overall molecular structure. These properties are critical for determining the compound's suitability for specific applications, including material science and pharmacological research (Yang & Chen, 1993).
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical agents, stability under different conditions, and interactions with biological molecules, are central to understanding the compound's potential applications. Studies have highlighted its role as a precursor in the synthesis of more complex molecules, underscoring its utility in organic synthesis and medicinal chemistry research (Chen, Liu, & Yang, 1989).
Scientific Research Applications
Synthesis and Chemical Properties
- Design and Synthesis of Derivatives : Novel N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives were designed and synthesized, involving the reaction with a series of acyl chlorides, characterized by 1H NMR, IR, and MS techniques. These derivatives have potential applications in the development of new compounds with varied properties (Z. Jing, 2010).
- Investigation on Synthesis Parameters : A systematic study was conducted on key parameters like temperature, base, catalyst, and solvent volume in the synthesis of this compound, focusing on maintaining chiral purity (Sashikanth Suthrapu et al., 2009).
Pharmaceutical Research
- Biochemical Pharmacology : LY227942, a compound related to (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, has been studied for its potential as an antidepressant drug. It's a competitive inhibitor of monoamine uptake in rat brain synaptosomal preparations, influencing serotonin and norepinephrine uptake (D. Wong et al., 1988).
- Biotransformations for Drug Production : Candida tropicalis was used for the enantioselective reduction of a related compound to produce a key intermediate in the synthesis of the chiral drug (S)-Duloxetine, demonstrating high yield and enantioselectivity (P. Soni, U. Banerjee, 2005).
Material Science and Analytical Applications
- Fluorescent Dyes Synthesis : New fluorescent dyes with an alkoxysilane moiety were synthesized, involving the condensation of 3-(triethoxysilyl)-1-propanamine with specific anhydrides. These dyes were characterized for their fluorescence properties, indicating potential applications in materials science (M. Danko et al., 2012).
- Chromatographic Analysis : A high-performance liquid chromatographic method was developed for analyzing intermediates in the synthesis of S-duloxetine, including related compounds, demonstrating utility in pharmaceutical analysis (P. Soni, T. Mariappan, U. Banerjee, 2005).
properties
IUPAC Name |
N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTURWWGPMTABQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468814 | |
Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine | |
CAS RN |
132335-46-7 | |
Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Thiophenepropanamine, N,N-dimethyl-γ-(1-naphthalenyloxy)-, (γS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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